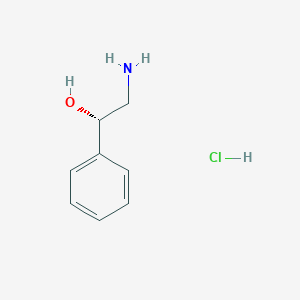

(S)-2-Amino-1-phenylethanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-2-Amino-1-phenylethanol hydrochloride” is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . The hydrochloride group can improve the water solubility of amines, which can be desirable for substances used in medications .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Molecular Structure

(S)-2-Amino-1-phenylethanol hydrochloride has been the subject of various spectroscopic studies. Infrared ion dip spectroscopy revealed the molecule's conformational landscapes, emphasizing the role of intramolecular hydrogen bonds in stabilizing its structure. The molecule's ability to form cyclic hydrogen-bonded structures when complexed with water was also noted, illustrating its potential in forming intricate molecular arrangements (Graham et al., 1999). Additionally, a comprehensive spectroscopic study, including FT-IR, FT-Raman, NMR, UV analysis, and molecular docking studies, highlighted the molecule's versatile interactions and its potential as an antibacterial agent against Bacteroides fragilis (Subashini & Periandy, 2016).

Synthetic Applications

The compound's enantioselective synthesis methods were developed, underscoring its importance in producing chiral molecules. These methods involve oxazaborolidine-catalyzed borane reduction and hydrogenation using a chiral ruthenium complex, showcasing the molecule's versatility in organic synthesis (Tanielyan et al., 2006). The compound's application in asymmetric Michael addition reactions further underlines its utility in synthesizing optically active compounds, playing a crucial role in the synthesis of complex molecules (Prabagaran & Sundararajan, 2002).

Metabolic Engineering and Biotechnological Applications

Metabolic engineering efforts to improve the de novo production of 2-phenylethanol in Saccharomyces cerevisiae highlight the compound's significance in biotechnological applications, particularly in the fragrance industry. The modifications in central carbon metabolism to optimize the yield of 2-phenylethanol from glucose are a testament to the molecule's economic and industrial potential (Hassing et al., 2019).

Eigenschaften

IUPAC Name |

(1S)-2-amino-1-phenylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2822017.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)

![2-furyl[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2822027.png)

![3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2822031.png)